Oxysanguinarine
Overview
Description
Oxysanguinarine is a benzophenanthridine alkaloid known for its wide range of biological activities. This compound is synthesized from easily available benzonitrile and toluamide through cycloaddition reactions, demonstrating the synthetic accessibility of fully aromatized benzo[c]phenanthridine compounds, including oxysanguinarine (Le et al., 2004).
Synthesis Analysis
The synthesis of oxysanguinarine involves lithiated toluamide-benzonitrile cycloaddition reactions, offering a highly efficient method for preparing diverse substituted aromatic benzo[c]phenanthridine compounds on a multi-gram scale (Le & Cho, 2006). Additionally, nickel-catalyzed annulation serves as a key step in a protecting-group-free total synthesis approach for isoquinoline alkaloids, including oxysanguinarine, showcasing a four-step synthesis from o-bromobenzaldehyde derivatives (Korivi & Cheng, 2010).
Molecular Structure Analysis
The molecular structure of oxysanguinarine has been elucidated through the examination of sanguinarine free base, where oxysanguinarine was identified as a side product formed by the disproportionation of the pseudobase intermediate. This structural analysis provides insight into the configuration and stability of oxysanguinarine as a distinct compound (Dostál et al., 1996).
Chemical Reactions and Properties
Oxysanguinarine undergoes photochemical conversion from the alkanolamine form of sanguinarine, involving an irreversible photo-oxidation reaction in the excited singlet state, which necessitates the presence of molecular oxygen. This reaction pathway highlights the unique photochemical properties of oxysanguinarine (Kumar et al., 1997).
Scientific Research Applications
Anticancer Properties Oxysanguinarine, derived from natural herbs, has been extensively studied for its anticancer effects. It exhibits significant antioxidant, anti-inflammatory, proapoptotic, and growth inhibitory effects on tumor cells across a variety of cancers. Studies have shown that sanguinarine can induce apoptosis and inhibit tumor cell proliferation, alongside reducing antiangiogenic and anti-invasive properties of tumor cells. This action is partly attributed to the inhibition of erroneously activated signal transduction pathways, emphasizing its potential as a therapeutic agent against cancer (Chenxing Fu, G. Guan, Hongbing Wang, 2018).
Natural Herb Derived Alkaloids Alkaloids isolated from natural herbs, including sanguinarine, have been identified for their potential in drug discovery due to their antiproliferation and antimetastasis effects on various types of cancers both in vitro and in vivo. These compounds, through their diverse mechanisms, offer a promising avenue for the development of new anticancer drugs. The review of alkaloids such as berberine, evodiamine, matrine, piperine, sanguinarine, and tetrandrine underlines their prospective anticancer properties and the necessity for further research and clinical trials to validate their efficacy and safety (Jin-jian Lu, Jiaolin Bao, Xiuping Chen, Min Huang, Yitao Wang, 2012).
Future Directions
properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGABBBZRPRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203274 | |
Record name | Hydroxysanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxysanguinarine | |
CAS RN |
548-30-1 | |
Record name | Oxysanguinarine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxysanguinarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxysanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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